2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide
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Description
2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
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Scientific Research Applications
Drug Discovery and Development
Discovery of T-type Calcium Channel Blockers : Compounds similar to "2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide" have been identified as potent, selective blockers of T-type calcium channels. These blockers are significant for treating generalized epilepsies, showcasing the role of such compounds in developing novel therapeutic agents. Optimization efforts focused on improving solubility and brain penetration, highlighting the importance of chemical modifications for drug development (Bezençon et al., 2017).
Synthesis of Heterocyclic Compounds
Innovative Heterocycles for Insecticidal Application : New heterocyclic compounds based on thiadiazole moieties have been synthesized and evaluated for their insecticidal efficacy against pests like the cotton leafworm. These activities demonstrate the potential of such compounds in agricultural applications, providing a foundation for the development of new pest control agents (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Antimicrobial and Antitumor Potential : The synthesis of new thiazole and pyrazole derivatives incorporating the thiadiazole moiety has been explored for their antimicrobial and antitumor properties. Such research signifies the dual-use of similar compounds in combating microbial infections and tumor growth, underscoring their therapeutic versatility (Gouda et al., 2010).
Chemical Synthesis and Characterization
Novel Synthesis Techniques : The chemical synthesis and characterization of novel compounds like "this compound" often lead to the discovery of new synthetic methods and the development of new materials with potential applications in various fields, including materials science and pharmacology. The work on synthesizing and characterizing new 2-pyrone derivatives and their computational studies provides insights into the structural and electronic properties of these compounds, which can be pivotal for their application in medicinal chemistry and material sciences (Sebhaoui et al., 2020).
Properties
IUPAC Name |
2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11(21)18-16-13-9-23-10-14(13)19-20(16)8-15(22)17-7-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSHVCMZMMVXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.